molecular formula C20H17ClN2O4S B244000 N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

Cat. No. B244000
M. Wt: 416.9 g/mol
InChI Key: SDEQWBAQRCQWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide, also known as CAY10595, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiophene carboxamides and has been shown to possess a range of biological activities. In

Mechanism of Action

The exact mechanism of action of N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide has a range of biochemical and physiological effects. For example, it has been shown to reduce inflammation and oxidative stress in various tissues, including the brain, liver, and kidneys. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide in lab experiments is its well-documented synthesis method. This makes it relatively easy to obtain and use in experiments. Another advantage is its broad range of biological activities, which makes it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.

Future Directions

There are several future directions for research on N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide. One area of interest is its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide involves the reaction of 2-chlorophenylacetic acid with 2-methoxyaniline in the presence of trifluoroacetic acid. The resulting product is then reacted with thiophene-2-carboxylic acid chloride to form the final compound. The synthesis of this compound has been well-documented in the literature and is considered to be a straightforward process.

Scientific Research Applications

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C20H17ClN2O4S

Molecular Weight

416.9 g/mol

IUPAC Name

N-[4-[[2-(2-chlorophenoxy)acetyl]amino]-2-methoxyphenyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4S/c1-26-17-11-13(8-9-15(17)23-20(25)18-7-4-10-28-18)22-19(24)12-27-16-6-3-2-5-14(16)21/h2-11H,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

SDEQWBAQRCQWPJ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CS3

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)COC2=CC=CC=C2Cl)NC(=O)C3=CC=CS3

Origin of Product

United States

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